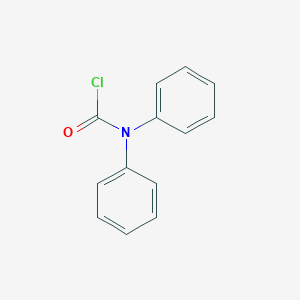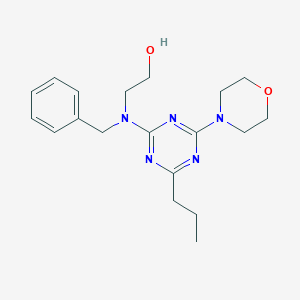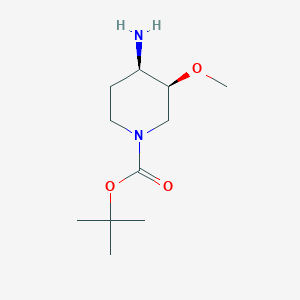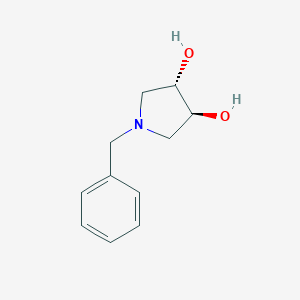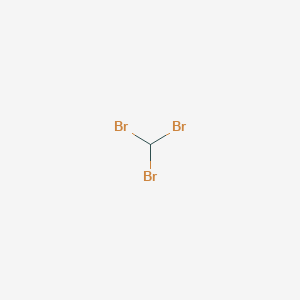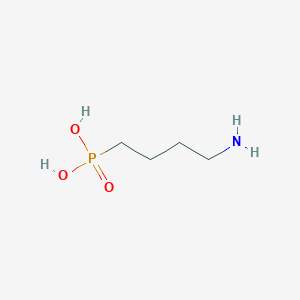
4-Aminobutylphosphonic acid
概要
説明
4-アミノブチルホスホン酸は、化学式がC4H12NO3Pである有機化合物です。 これは、δ-アミノバレリック酸のホスホン酸アナログであり、γ-アミノ酪酸B(GABA-B)受容体リガンドとしての役割で知られています 。 この化合物は、特にプロラクチン分泌の調節とGABA受容体の差異研究において、さまざまな科学的研究で使用されています .
作用機序
4-アミノブチルホスホン酸の作用機序には、GABA-B受容体への結合が含まれます。 この結合は、イソプロテレノールまたはフォルスコリン刺激によるサイクリックAMP産生に影響を与えることなく、受容体の活性を阻害します 。 さらに、この化合物は、ペロブスカイト太陽電池などの材料で欠陥不動態化を提供する、強力な動的吸着親和性を示します .
類似の化合物との比較
4-アミノブチルホスホン酸は、次のような他の類似の化合物と比較できます。
- 2-アミノエチルホスホン酸
- 3-アミノプロピルホスホン酸
- 4-アミノベンジルホスホン酸
- (アミノメチル)ホスホン酸
- 6-アミノドデシルホスホン酸塩酸塩
これらの化合物は、同様の構造的特徴を共有していますが、特定の用途と特性が異なります。 たとえば、4-アミノブチルホスホン酸は、GABA-B受容体への強い結合親和性と表面不動態化における役割においてユニークです .
生化学分析
Biochemical Properties
4-Aminobutylphosphonic acid inhibits gamma-aminobutyric acid B (GABA-B receptor) binding without influencing either isoproterenol- or forskolin-stimulated cyclic AMP production . This suggests that it interacts with GABA-B receptors, a type of protein, and influences their function .
Cellular Effects
This compound has been shown to produce irreversible oxidation of the ganglion cell membrane by inhibiting the enzyme catalase . This enzyme is responsible for the removal of hydrogen peroxide produced by cells . Therefore, this compound can influence cell function by affecting the oxidative state of the cell membrane .
Molecular Mechanism
The molecular mechanism of this compound involves binding to functional groups on the frog’s muscle cells and stimulating a nerve impulse that causes muscle contraction . It also inhibits gamma-aminobutyric acid (GABA) synthesis and increases locomotor activity in frogs .
準備方法
4-アミノブチルホスホン酸の調製は、通常、ベンジルアルコールと4-アミノ-1-メチルピリジンのアミド包接反応、続いてヨウ素化反応を行い、目的の生成物を得ます 。 工業生産方法は、多くの場合、同様の合成経路に従いますが、規模が大きく、高純度と収率を保証します。
化学反応の分析
4-アミノブチルホスホン酸は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化できますが、詳細な酸化経路は広く文書化されていません。
還元: 還元反応は、一般的な還元剤を使用して行うことができ、さまざまな誘導体の生成につながります。
置換: 特に求核置換反応は、この化合物では一般的です。 典型的な試薬には、ハロゲン化物や他の求核剤が含まれます。
科学研究への応用
4-アミノブチルホスホン酸は、幅広い科学研究への応用を持っています。
化学: 配位化学におけるリガンドとして、そしてより複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、神経伝達と関連障害の理解に不可欠なGABA-B受容体結合における役割について研究されています.
科学的研究の応用
4-Aminobutylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
類似化合物との比較
4-Aminobutylphosphonic acid can be compared with other similar compounds, such as:
- 2-Aminoethylphosphonic acid
- 3-Aminopropylphosphonic acid
- 4-Aminobenzylphosphonic acid
- (Aminomethyl)phosphonic acid
- 6-Aminododecylphosphonic acid hydrochloride salt
These compounds share similar structural features but differ in their specific applications and properties. For instance, this compound is unique in its strong binding affinity to GABA-B receptors and its role in surface passivation .
特性
IUPAC Name |
4-aminobutylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPXFPYGZRMMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189100 | |
| Record name | 4-Aminobutylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35622-27-6 | |
| Record name | 4-Aminobutylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobutylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminobutylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Aminobutylphosphonic acid interact with its target and what are the downstream effects?
A: this compound acts as an antagonist at certain GABA receptors. Specifically, it has been shown to competitively inhibit the GABA ρ-like receptors expressed in Xenopus oocytes []. While it demonstrates antagonistic activity at these receptors, it does not exhibit noticeable effects on GABAA or GABAB receptors at concentrations up to 100 μM []. This suggests a degree of selectivity for the ρ-like GABA receptors.
Q2: What is the structural characterization of this compound?
A: this compound is an aminoalkylphosphonic acid. Its molecular formula is C4H12NO3P and its molecular weight is 153.12 g/mol. Structurally, it features a butyl chain with a terminal amino group and a phosphonic acid group attached to the first carbon. 13C NMR studies have shown that this compound exists in two stable conformers in solution [].
Q3: Can you describe the in vitro and in vivo efficacy of this compound?
A: Research on Xenopus laevis melanotrope cells demonstrated that this compound did not affect the tonic inhibition of α-melanocyte-stimulating hormone (α-MSH) release in animals adapted to a white background []. This suggests that the GABAB receptor, which this compound does not antagonize, is not solely responsible for the in vivo inhibition of α-MSH release under these conditions [].
Q4: Is there any information on the environmental impact and degradation of this compound?
A: One study investigated the utilization of this compound as a nitrogen source by a bacterial isolate []. The results showed that the bacteria could utilize the compound without cleaving the carbon-phosphorus bond, suggesting a potential biodegradation pathway []. This finding warrants further investigation to understand the compound's fate and potential impact in various environmental compartments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


